4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromine atom, a nitro group, and a benzoyl group attached to a morpholine ring, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The substitution of a hydrogen atom with a bromine atom on the benzene ring.
Acylation: The attachment of a benzoyl group to the morpholine ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Boron reagents, palladium catalyst, base (e.g., potassium carbonate).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 4-(4-Bromo-2-aminobenzoyl)morpholine-3-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carboxylic acid.
Scientific Research Applications
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the nitro and carbonitrile groups.
4-(4-Nitrobenzoyl)morpholine: Similar structure but lacks the bromine and carbonitrile groups.
4-(4-Bromo-2-nitrobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and carbonitrile groups, along with the bromine atom, allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(4-bromo-2-nitrobenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUSUGWGZQGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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